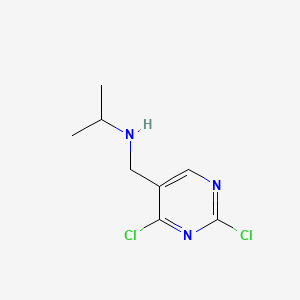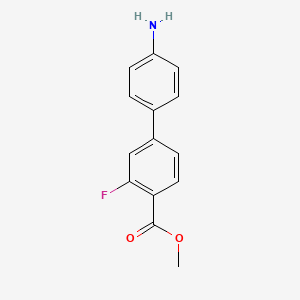![molecular formula C8H13N5O B578297 1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide CAS No. 1221278-68-7](/img/new.no-structure.jpg)
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide is a compound belonging to the triazole family, which is known for its versatile chemical properties and potential biological applications. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they have been extensively studied for their pharmacological activities, including antibacterial, anticancer, and antifungal properties .
准备方法
The synthesis of 1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.
化学反应分析
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
科学研究应用
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research focuses on its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
作用机制
The mechanism of action of 1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
相似化合物的比较
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Known for its potent biological activities, including antifungal and anticancer properties.
1,2,3-Triazole: Similar to this compound, it is used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in scientific research and industry.
属性
CAS 编号 |
1221278-68-7 |
|---|---|
分子式 |
C8H13N5O |
分子量 |
195.226 |
IUPAC 名称 |
1-(2-aminoethyl)-N-cyclopropyltriazole-4-carboxamide |
InChI |
InChI=1S/C8H13N5O/c9-3-4-13-5-7(11-12-13)8(14)10-6-1-2-6/h5-6H,1-4,9H2,(H,10,14) |
InChI 键 |
BYHVEAXFHFFUGN-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CN(N=N2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)
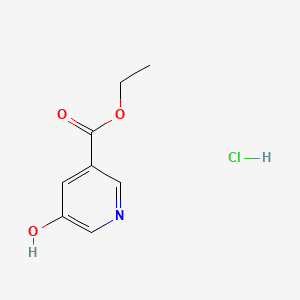
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)
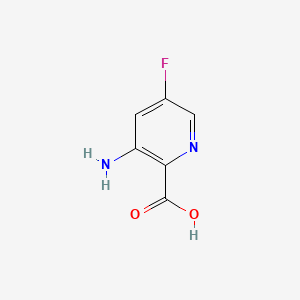
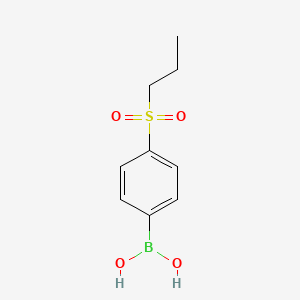




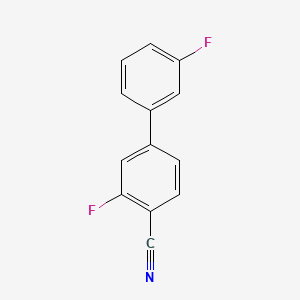
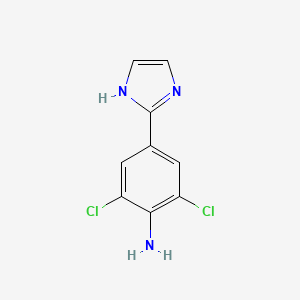
![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)
